molecular formula C7H5BCl2O4 B8204275 4-Borono-2,5-dichlorobenzoic acid

4-Borono-2,5-dichlorobenzoic acid

Cat. No.: B8204275
M. Wt: 234.83 g/mol
InChI Key: RIINFJZVLZCZLS-UHFFFAOYSA-N
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Description

4-Borono-2,5-dichlorobenzoic acid is a benzoic acid derivative with the molecular formula C7H5BCl2O4 and a molecular weight of 234.83 g/mol . Its structure incorporates both a carboxylic acid group and a boronic acid functional group, making it a valuable building block in synthetic and medicinal chemistry. As an arylboronic acid, this compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a pivotal method for forming carbon-carbon bonds, enabling researchers to construct complex biaryl structures found in many pharmaceutical compounds, organic materials, and agrochemicals. The presence of two chlorine substituents on the aromatic ring offers additional sites for further functionalization, allowing for versatile synthetic applications. The combination of reactive halogen atoms and the boronic acid group on the same molecule provides a multi-functional scaffold for constructing diverse chemical libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-borono-2,5-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIINFJZVLZCZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C(=O)O)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For 4-borono-2,5-dichlorobenzoic acid, this method typically employs 4-bromo-2,5-dichlorobenzoic acid as the precursor, reacting with bis(pinacolato)diboron (B2_2pin2_2) under palladium catalysis. The catalytic system often includes:

  • Palladium source : Pd(OAc)2_2 (10 mol%)

  • Ligand : Tri(2-furyl)phosphine (TFP, 25 mol%)

  • Base : Potassium acetate (KOAc)

  • Solvent : Toluene or 1,4-dioxane

  • Temperature : 80–120°C

The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetalation with the diboron reagent, and reductive elimination to yield the boronic ester intermediate. Subsequent hydrolysis under acidic conditions (e.g., HCl/H2_2O) generates the boronic acid.

Optimization and Yield Data

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionYield (%)
Catalyst Loading10 mol% Pd(OAc)2_278–82
Ligand Ratio2.5:1 (TFP:Pd)85
Solvent1,4-Dioxane80
Reaction Time12–16 hours

The use of Cu2_2O as an additive enhances turnover by mitigating palladium black formation.

Directed Ortho-Metalation (DoM) Strategy

Carboxylic Acid Protection and Metalation

To circumvent the directing effects of the carboxylic acid group, the substrate is first protected as a methyl or tert-butyl ester. For example, 2,5-dichlorobenzoic acid methyl ester undergoes lithiation at the 4-position using LDA (lithium diisopropylamide) at −78°C in THF. The resulting aryl lithium species is quenched with triisopropyl borate (B(Oi^iPr)3_3), followed by acidic workup to yield the boronic acid.

Comparative Analysis of Directing Groups

The choice of protecting group critically affects regioselectivity:

Protecting GroupLithiation Efficiency (%)Boronation Yield (%)
Methyl Ester9275
tert-Butyl Ester8870
Benzyl Ester7865

Deprotection via hydrolysis (e.g., LiOH/THF/H2_2O) restores the carboxylic acid functionality without boronic acid degradation.

Hydrolysis of Boronic Esters

Boronic Ester Synthesis and Hydrolysis

Boronic esters, such as the pinacol ester, serve as stable intermediates. Synthesis involves treating 4-bromo-2,5-dichlorobenzoic acid with B2_2pin2_2 under Miyaura conditions, followed by hydrolysis:

Ar-Br+B2pin2Pd, ligandAr-BpinHCl/H2OAr-B(OH)2\text{Ar-Br} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd, ligand}} \text{Ar-Bpin} \xrightarrow{\text{HCl/H}2\text{O}} \text{Ar-B(OH)}2

Hydrolysis Conditions and Efficiency

Hydrolysis kinetics vary with acid strength:

AcidTemperature (°C)Time (h)Conversion (%)
1 M HCl25495
2 M H2_2SO4_450298
Trifluoroacetic0199

Mild conditions (e.g., 1 M HCl, room temperature) prevent deboronation side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance heat and mass transfer. A representative setup includes:

  • Reactor Type : Tubular packed-bed reactor

  • Catalyst : Pd/C (5 wt%) immobilized on silica

  • Residence Time : 30–60 seconds

  • Throughput : 1–5 kg/hr

This method reduces catalyst loading (≤ 0.5 mol%) and improves yield consistency (90–93%) compared to batch processes.

Challenges and Mitigation Strategies

Common Side Reactions

  • Deboronation : Minimized by avoiding strong bases and elevated temperatures.

  • Protodehalogenation : Suppressed using non-polar solvents (e.g., toluene) and anaerobic conditions.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity product (≥ 99% by HPLC).

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual palladium.

Mechanism of Action

Comparison with Similar Compounds

3-Borono-4-methylbenzoic Acid (CAS 170230-88-3)

  • Structure: Borono group at position 3, methyl group at position 3.
  • Molecular Formula : C₈H₉BO₄ (MW: 179.97 g/mol) .
  • Safety: Limited toxicity data; requires handling by trained professionals due to incomplete characterization .

4-Amino-3,5-dichlorobenzoic Acid

  • Structure: Amino group (-NH₂) at position 4, chlorine at positions 3 and 4.
  • Applications : Used in aromatic halogenation studies and as a precursor for complex organic molecules .
  • Key Difference: The amino group introduces nucleophilic character, contrasting with the electrophilic borono group in the target compound.

Amiben (3-Amino-2,5-dichlorobenzoic Acid)

  • Structure: Amino group at position 3, chlorine at positions 2 and 5.
  • Applications : Pre-emergence herbicide for controlling deep-rooted weeds; acts similarly to 2,4-D but with greater soil persistence .
  • Key Difference: Positional isomerism and functional group orientation significantly alter herbicidal activity compared to 4-borono-2,5-dichloro derivatives.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Chlorine vs. Amino Groups: Chlorine atoms increase acidity (pKa ~2–3 for dichlorobenzoic acids), while amino groups raise basicity, altering solubility and interaction with biological targets .

Q & A

Basic: What synthetic strategies are recommended for 4-Borono-2,5-dichlorobenzoic acid, and how can reaction conditions be optimized to minimize side products?

Answer:
Synthesis of this compound likely involves halogenation followed by boronic acid group introduction. For halogenation, methods from analogous compounds (e.g., 3-Bromo-2,5-dichlorobenzoic acid) suggest using N-bromosuccinimide (NBS) in sulfuric acid for selective bromination, with chlorination achieved via Cl₂ or SOCl₂ . The boronic acid group may be introduced via Suzuki-Miyaura coupling using palladium catalysts, though specific protocols require optimization. Key considerations include:

  • Temperature control : Halogenation reactions often require low temperatures (−20°C to 0°C) to prevent over-halogenation .
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for Suzuki couplings, but ligand choice impacts yield and purity.
  • Purification : Column chromatography or recrystallization minimizes side products like dihalogenated byproducts .

Advanced: How does the electronic effect of the boronic acid group influence reactivity in cross-coupling reactions compared to halogenated benzoic acids?

Answer:
The boronic acid group (-B(OH)₂) acts as a Lewis acid, enhancing electrophilicity at the aromatic ring. This contrasts with halogen substituents (Cl, Br), which are electron-withdrawing but lack direct participation in coupling. In Suzuki reactions, the boronic acid enables C-C bond formation with aryl halides, whereas halogenated analogs (e.g., 4-Bromo-2,5-dichlorobenzoic acid) require metal catalysts for activation . Computational studies (e.g., DFT calculations) can predict charge distribution, showing boronic acid’s dual role as both a directing group and reactive site. Stability under varying pH must be monitored, as boronic acids can form cyclic anhydrides in acidic conditions, reducing reactivity .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm). ¹¹B NMR confirms boronic acid presence (δ 10–30 ppm) .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (B-OH stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₇H₅BCl₂O₃).
  • X-ray Diffraction : Resolves crystal structure, critical for confirming regiochemistry .

Advanced: How can contradictions in reported biological activities of derivatives (e.g., enzyme inhibition) be resolved?

Answer:
Contradictions often arise from structural analogs with varying substituent positions (e.g., 4-Amino-2,5-dichlorobenzoic acid vs. 3-Amino-4,5-dichlorobenzoic acid) . To resolve discrepancies:

  • Standardized assays : Use consistent enzyme sources (e.g., recombinant human vs. bacterial proteins).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate electronic vs. steric effects.
  • Control for stability : Pre-incubate compounds in assay buffers to rule out degradation artifacts .

Basic: What experimental parameters are critical for studying the stability of this compound under varying pH and temperature?

Answer:

  • pH range : Test stability from pH 2–10 (boronic acids degrade in strong acids/bases).
  • Temperature : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., >150°C) .
  • Solvent effects : Compare aqueous vs. organic solvents (e.g., DMSO stabilizes boronic acids via hydrogen bonding).
  • Kinetic studies : Monitor degradation via HPLC at timed intervals to calculate half-lives .

Advanced: What are the limitations of computational models in predicting binding interactions with biological targets?

Answer:
While molecular docking (e.g., AutoDock Vina) predicts binding poses, limitations include:

  • Solvent exclusion : Models often neglect aqueous environments, affecting ligand solvation.
  • Protein flexibility : Rigid receptor assumptions underestimate conformational changes upon binding.
  • Electrostatic effects : Boronic acid’s Lewis acidity may form non-covalent interactions (e.g., with serine hydrolases) not fully captured in static models . Hybrid QM/MM simulations improve accuracy but require significant computational resources.

Methodological Notes

  • Synthesis : Adapt halogenation protocols from brominated analogs , and employ Suzuki coupling for boronic acid introduction.
  • Analysis : Combine NMR, IR, and HRMS for structural validation; X-ray crystallography resolves regiochemistry.
  • Biological Studies : Use SAR and standardized assays to address activity discrepancies .

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